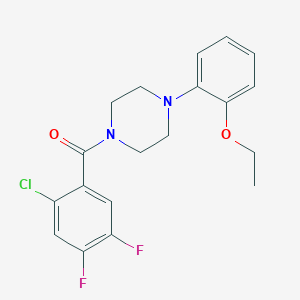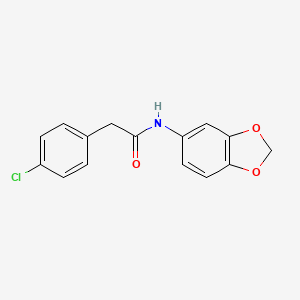![molecular formula C17H17NO2 B5725787 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a member of the chalcone family of compounds, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is thought to involve the formation of a Michael adduct with ROS. The resulting product undergoes a cyclization reaction to produce a fluorescent compound that can be detected using a fluorescence microscope or spectrofluorometer. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to be highly selective for ROS, and its fluorescence signal is not affected by other reactive species such as reactive nitrogen species or reactive sulfur species.
Biochemical and Physiological Effects
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can protect cells from oxidative stress and DNA damage caused by ROS. In vivo studies have shown that 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce inflammation and oxidative stress in animal models of disease, including cancer and neurodegenerative disorders. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been found to have anti-tumor activity in certain cancer cell lines, although further studies are needed to fully understand its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its high selectivity for ROS. This allows researchers to specifically target and study the effects of ROS in biological systems. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is sensitive to light and oxygen, which can affect its stability and fluorescence signal.
Orientations Futures
There are several potential future directions for 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one research. One area of interest is the development of new fluorescent probes based on the structure of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. These probes could be designed to target specific ROS or other reactive species, allowing for more precise and targeted studies of their biological effects. Another area of interest is the use of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further studies are needed to fully understand the potential of 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one as a cancer treatment and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methoxyacetophenone with 4-methylbenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an amine such as aniline to produce 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. The purity of the final product can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS play an important role in many physiological processes, but their overproduction can lead to oxidative stress and cellular damage. 3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying the role of ROS in disease states such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)17(19)10-11-18-15-4-3-5-16(12-15)20-2/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWMNUJEKRAGPM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)





![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)